2-(1H-Benzo[d]imidazol-2-yl)quinoline
Overview
Description
2-(1H-Benzimidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinolineThe molecular formula of 2-(1H-Benzo[d]imidazol-2-yl)quinoline is C16H11N3, and it has a molecular weight of 245.28 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-Benzo[d]imidazol-2-yl)quinoline are cancer cells, specifically HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines . The compound exhibits moderate to high inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27, and p53, and down-regulating Bcl-2 . It also activates caspase-9 and caspase-3, leading to the subsequent cleavage of PARP, and inhibits CDK activity .
Biochemical Pathways
The affected pathways include the Bax/Bcl-2 pathway, the p21/p27/p53 pathway, and the caspase-9/caspase-3/PARP pathway . The up-regulation of Bax and down-regulation of Bcl-2 leads to the activation of caspase-9 and caspase-3, which in turn leads to the cleavage of PARP . This results in apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s high cellular permeability and uptake towards the nucleus suggest good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of tumor growth. In vivo antitumor assay results showed that the representative compound exhibited effective inhibition on tumor growth in the HepG2 xenograft mouse model . The compound also causes cell cycle arrest and apoptotic response .
Action Environment
The compound’s phototoxicity under both normoxia and hypoxia conditions suggests that it may be a hypoxia-efficient selective metallodrug for the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
2-(1H-Benzo[d]imidazol-2-yl)quinoline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of heteroleptic ruthenium complexes, indicating potential interactions with metal ions .
Cellular Effects
The cellular effects of this compound are diverse. Some derivatives of this compound have shown moderate to high inhibitory activities against various tumor cell lines, suggesting potential antitumor properties .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and depends on the specific derivative and biological context. For instance, one study suggested that a derivative of this compound may exert antitumor activity by up-regulating certain proteins and downregulating others, activating caspases, and inhibiting CDK activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, one study showed that a derivative of this compound effectively inhibited tumor growth in a HepG2 xenograft mouse model .
Transport and Distribution
One study suggested that a complex containing a derivative of this compound could be transported to its target site while preventing glutathione (GSH) deactivation .
Preparation Methods
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline typically involves the condensation of 2-aminobenzimidazole with quinoline-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of acetic acid as a solvent and a catalyst, with the reaction mixture being heated to reflux for several hours . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-(1H-Benzimidazol-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound.
Scientific Research Applications
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-yl)quinoline can be compared with other similar compounds, such as:
2-(2-Quinolyl)benzimidazole: This compound shares a similar structure but differs in the position of the quinoline moiety.
2-(1H-Benzimidazol-2-yl)quinoxaline: Another structurally related compound, which has a quinoxaline ring instead of a quinoline ring.
2-(1H-Benzimidazol-2-yl)isoquinoline:
The uniqueness of 2-(1H-Benzo[d]imidazol-2-yl)quinoline lies in its specific combination of benzimidazole and quinoline rings, which imparts distinct chemical and biological properties that are not observed in its analogues.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAMRUTJCSRNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349429 | |
Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14044-48-5 | |
Record name | 2-(1H-Benzimidazol-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(1H-benzimidazol-2-yl)quinoline interact with cobalt salts to form supramolecular structures?
A1: Research by Wang et al. [] demonstrates that 2-(1H-benzimidazol-2-yl)quinoline (acting as a semi-rigid ligand) coordinates with cobalt(II) ions to form one-dimensional supramolecular chains. The specific structure of the resulting chain is dependent on the cobalt salt used. For instance, using cobalt(II) nitrate leads to the formation of helical chains with the ligand exhibiting different directions of twist []. These chains further assemble via π-π interactions to create a three-dimensional framework. On the other hand, using cobalt(II) chloride results in chains with a distorted trigonal-bipyramidal geometry around the cobalt center. These chains interact through C-H···π and C-H···Cl interactions to form a three-dimensional framework with channels containing solvent molecules [].
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